molecular formula C7H5F2NO3 B1301630 1-(Difluoromethoxy)-2-nitrobenzene CAS No. 22225-77-0

1-(Difluoromethoxy)-2-nitrobenzene

Cat. No. B1301630
CAS RN: 22225-77-0
M. Wt: 189.12 g/mol
InChI Key: VICWTNGFGCVEHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrobenzene derivatives typically involves nitration reactions or substitutions on pre-existing nitrobenzene frameworks. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from 2-fluoro-1,4-dimethoxybenzene using nitric acid, yielding a 90% success rate . Similarly, 1,2-Dichloro-4-nitrobenzene was produced by chlorinating p-nitrochlorobenzene with KClO3-H2SO4 . These methods suggest that the synthesis of 1-(Difluoromethoxy)-2-nitrobenzene could potentially be achieved through similar nitration or substitution strategies.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is often confirmed using spectroscopic methods such as NMR, FT-IR, and X-ray crystallography. For instance, the structure of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed by X-ray crystallography . These techniques could be applied to determine the molecular structure of 1-(Difluoromethoxy)-2-nitrobenzene and to understand the influence of the difluoromethoxy group on the aromatic system.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives can be inferred from their molecular structure and substituents. For example, the presence of electron-withdrawing groups such as nitro or halogens typically affects the electron density of the benzene ring, which can influence properties like boiling point, melting point, and solubility. The steric hindrance of substituents, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, can also impact these properties .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 1-(Difluoromethoxy)-2-nitrobenzene and its derivatives have been explored for their potential in various synthetic applications. For instance, a study describes the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate for dofetilide, a medication used to treat arrhythmia, indicating potential pharmaceutical applications (Zhai Guang-xin, 2006).
  • In electrochemical studies, compounds like 1-(2-Chloroethyl)-2-nitrobenzene and 1-(2-Bromoethyl)-2-nitrobenzene, which are structurally related to 1-(Difluoromethoxy)-2-nitrobenzene, show interesting properties in reductions at carbon cathodes, producing compounds like 1-nitro-2-vinylbenzene and 1H-Indole (Peng Du & D. Peters, 2010).

properties

IUPAC Name

1-(difluoromethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)13-6-4-2-1-3-5(6)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICWTNGFGCVEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371768
Record name 1-(difluoromethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethoxy)-2-nitrobenzene

CAS RN

22225-77-0
Record name 1-(difluoromethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-nitrophenol (6.01 g, 43.2 mmol) and sodium hydroxide (8.6 g, 216 mmol) in 50 mL of dioxane and 50 mL of water was heated to 70° C. and chlorodifluoromethane gas was introduced. The mixture was diluted with water and extracted with diethyl ether. The organic phase was washed with aqueous sodium hydroxide and then brine, dried (MgSO4) and concentrated to give 1-difluoromethoxy-2-nitrobenzene (8.21 g, 43.4 mmol) as an oil.
Quantity
6.01 g
Type
reactant
Reaction Step One
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8.6 g
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reactant
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50 mL
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solvent
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Quantity
50 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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